molecular formula C16H24N2O2 B3845615 N,N'-di-sec-butylterephthalamide

N,N'-di-sec-butylterephthalamide

Cat. No.: B3845615
M. Wt: 276.37 g/mol
InChI Key: KDJOPFIQTZLENI-UHFFFAOYSA-N
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Description

N,N'-Di-sec-butylterephthalamide is a terephthalamide derivative characterized by two sec-butyl groups attached to the nitrogen atoms of the terephthalamide backbone (1,2-benzenedicarboxamide). Terephthalamides generally exhibit rigid aromatic cores, which influence their thermal stability, crystallinity, and applications in polymer synthesis or agrochemical formulations .

Properties

IUPAC Name

1-N,4-N-di(butan-2-yl)benzene-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-5-11(3)17-15(19)13-7-9-14(10-8-13)16(20)18-12(4)6-2/h7-12H,5-6H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJOPFIQTZLENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di-sec-butylterephthalamide typically involves the reaction of terephthaloyl chloride with sec-butylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of N,N’-di-sec-butylterephthalamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N’-di-sec-butylterephthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group into amines.

    Substitution: The amide group can participate in substitution reactions, where the sec-butyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: N,N’-di-sec-butylterephthalamide is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound may be used in the study of enzyme interactions and as a potential ligand in drug design.

Industry: In the industrial sector, N,N’-di-sec-butylterephthalamide is utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of N,N’-di-sec-butylterephthalamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with various biological molecules, influencing their structure and function. The sec-butyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 34062-85-6) enhance thermal stability but may reduce compatibility with organic matrices .
  • Branching: The sec-butyl groups in the target compound introduce branching, which likely improves solubility in nonpolar solvents compared to linear alkyl chains (e.g., methyl or ethyl analogs) .

Phthalamide vs. Terephthalamide

N,N′-Dimethylphthalamide () shares a similar amide structure but differs in aromatic substitution (ortho vs. para):

Property This compound (para) N,N′-Dimethylphthalamide (ortho)
Molecular Weight ~304.43 192.218
Backbone Rigidity Higher (para-substitution) Lower (ortho-substitution)
Applications Polymer additives, agrochemicals Pharmaceuticals, intermediates

Comparison :

  • The para-substituted terephthalamide backbone offers greater rigidity, favoring applications requiring structural integrity (e.g., high-performance polymers) .
  • Ortho-substituted phthalamides (e.g., 19532-98-0) are more compact, enhancing their utility in drug delivery systems due to improved bioavailability .

Carbodiimides and Other Amides

N,N'-Di-tert-butylcarbodiimide () and N,N-dibutylacetamide () highlight functional group diversity:

Compound Functional Group Key Property
This compound Amide High thermal stability
N,N'-Di-tert-butylcarbodiimide Carbodiimide Reactivity in peptide synthesis
N,N-Dibutylacetamide Acetamide Solvent properties

Key Differences :

  • Carbodiimides : Reactive intermediates (e.g., 691-24-7) are used for activating carboxylic acids, unlike inert terephthalamides .
  • Acetamides : Linear alkyl chains (e.g., 1563-90-2) prioritize solvent applications over structural roles .

Research Implications and Industrial Relevance

  • Polymer Science : Terephthalamides with bulky substituents (e.g., 36360-40-4) serve as crosslinking agents or stabilizers in high-temperature polymers .
  • Agrochemicals : Branched amides like this compound may enhance pesticide formulations by improving lipid membrane permeability .
  • Safety Considerations : Handling practices for sec-butyl derivatives should align with protocols for similar amides, including PPE for inhalation/contact risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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